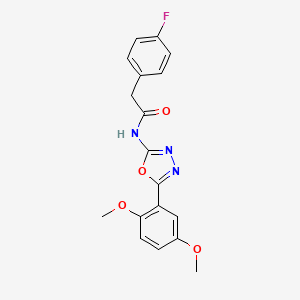

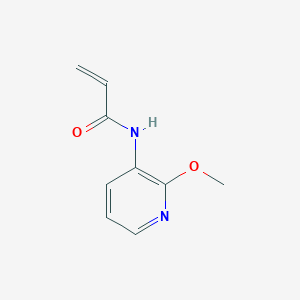

N-(2-methoxypyridin-3-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methoxypyridin-3-yl)prop-2-enamide” is a chemical compound with the molecular formula C8H8N2O . It is also known as N-(Pyridin-2-yl)acrylamide . It is stored in an inert atmosphere at temperatures between 2-8°C .

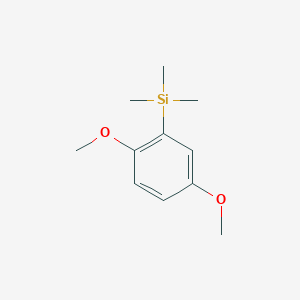

Molecular Structure Analysis

The molecular structure of “N-(2-methoxypyridin-3-yl)prop-2-enamide” can be represented by the linear formula C8H8N2O . The average mass is 213.234 Da and the mono-isotopic mass is 213.111343 Da .Physical And Chemical Properties Analysis

“N-(2-methoxypyridin-3-yl)prop-2-enamide” is a solid at room temperature . It has a molecular weight of 148.16 .Aplicaciones Científicas De Investigación

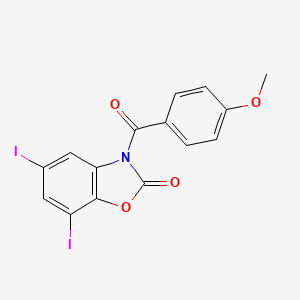

Enantioselective Synthesis and Pharmaceutical Intermediates

The compound has been explored in the context of enantioselective synthesis, where derivatives have been prepared for use in pharmaceutical research. For example, studies have shown its utility in the synthesis of piperidines, a class of compounds with numerous pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998). Additionally, derivatives have been identified as potent and selective kinase inhibitors, highlighting their importance in the development of new therapeutic agents (Schroeder et al., 2009).

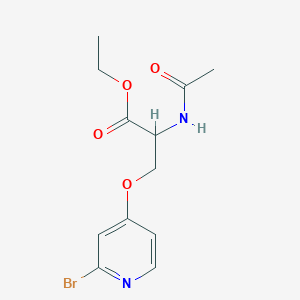

Polymer Science and Drug Delivery Systems

In the field of polymer science, related compounds have been used to facilitate controlled polymerizations, which are critical for developing drug delivery systems. For example, the controlled polymerization of N-isopropylacrylamide demonstrates the compound's relevance in creating thermoresponsive polymers for targeted drug delivery (Convertine et al., 2004).

Bone Health and Osteoporosis

Research has also focused on the development of antagonists for treating osteoporosis, with derivatives showing significant in vitro profiles and in vivo efficacy in models of bone turnover (Hutchinson et al., 2003).

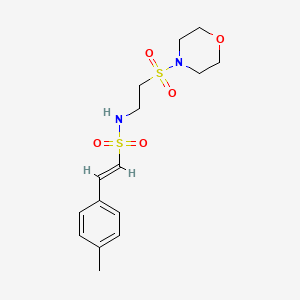

Catalysis and Organic Synthesis

Catalytic applications include the Rh(III)-catalyzed C-H amidation of arenes, showcasing the compound's role in facilitating the development of bioactive molecules through amidation reactions (Ju et al., 2019). Furthermore, the compound has been used in the synthesis of enamides and pyrimidones, highlighting its versatility in organic synthesis (Liu et al., 2018).

Synthetic Chemistry and Molecular Design

The compound and its derivatives play a crucial role in the design and synthesis of molecules with potential neuroleptic activity, illustrating its importance in the development of new therapeutic agents (Iwanami et al., 1981). Its use in copper-mediated aryloxylation of benzamides further demonstrates its utility in synthesizing complex molecules (Hao et al., 2014).

Safety and Hazards

The safety information available indicates that “N-(2-methoxypyridin-3-yl)prop-2-enamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Mode of Action

It is known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions

Biochemical Pathways

The biochemical pathways affected by N-(2-methoxypyridin-3-yl)prop-2-enamide are currently unknown. Given the compound’s structure, it may potentially interact with various biochemical pathways. Without specific target identification, it is difficult to predict the exact pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-methoxypyridin-3-yl)prop-2-enamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

Propiedades

IUPAC Name |

N-(2-methoxypyridin-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-8(12)11-7-5-4-6-10-9(7)13-2/h3-6H,1H2,2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNDMTZYTHQCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)

![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)

![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)